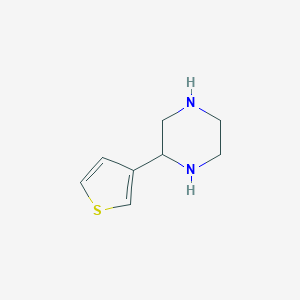

2-(Thiophen-3-yl)piperazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-thiophen-3-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-10H,2-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCNNYFNOXHYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587681 | |

| Record name | 2-(Thiophen-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111760-38-4 | |

| Record name | 2-(3-Thienyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111760-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophen-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Thiophen-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound 2-(Thiophen-3-yl)piperazine. This molecule is of significant interest in medicinal chemistry due to the prevalence of both the thiophene and piperazine scaffolds in a wide array of biologically active compounds. This document outlines a plausible and efficient synthetic strategy, detailed experimental protocols, and a thorough characterization profile to facilitate further research and development.

Proposed Synthesis

A robust and versatile method for the synthesis of N-arylpiperazines is the Palladium-catalyzed Buchwald-Hartwig amination. This approach is favored for its high efficiency and broad substrate scope. The proposed synthesis of this compound involves a two-step sequence commencing with the Buchwald-Hartwig coupling of 3-bromothiophene with mono-Boc-protected piperazine, followed by the acidic removal of the Boc protecting group.

Spectroscopic Analysis of 2-(Thiophen-3-yl)piperazine and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(thiophen-3-yl)piperazine and its derivatives, compounds of significant interest in medicinal chemistry due to their potential interactions with key neurological receptors. This document outlines the expected spectroscopic characteristics, detailed experimental protocols for analysis, and explores the biological context of these compounds, particularly their engagement with serotonergic and dopaminergic pathways.

Introduction

The hybridization of the thiophene and piperazine moieties has given rise to a class of compounds with significant therapeutic potential. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore present in numerous approved drugs.[1] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is another critical scaffold in drug design, known to impart favorable pharmacokinetic properties and to interact with various biological targets.[2] Derivatives of arylpiperazines are particularly noted for their activity at serotonin and dopamine receptors, making them relevant for the development of treatments for central nervous system disorders.[3][4]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene and piperazine rings. The chemical shifts are influenced by the electronic effects of the heteroatoms and the aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H2' | 7.2 - 7.4 | dd | J = 2.9, 1.2 Hz |

| Thiophene H4' | 7.0 - 7.2 | dd | J = 5.0, 1.2 Hz |

| Thiophene H5' | 7.3 - 7.5 | dd | J = 5.0, 2.9 Hz |

| Piperazine H2 (CH) | 3.5 - 3.8 | m | - |

| Piperazine H3, H5, H6 (CH₂) | 2.8 - 3.2 | m | - |

| Piperazine NH | 1.5 - 2.5 | br s | - |

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C3' | 140 - 145 |

| Thiophene C2' | 120 - 125 |

| Thiophene C4' | 125 - 130 |

| Thiophene C5' | 123 - 128 |

| Piperazine C2 | 55 - 60 |

| Piperazine C3, C5 | 45 - 50 |

| Piperazine C6 | 48 - 53 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (piperazine) | Stretching | 3250 - 3350 | Medium |

| C-H (aromatic, thiophene) | Stretching | 3050 - 3150 | Medium |

| C-H (aliphatic, piperazine) | Stretching | 2800 - 3000 | Medium-Strong |

| C=C (thiophene) | Stretching | 1500 - 1600 | Medium |

| C-N (piperazine) | Stretching | 1150 - 1250 | Medium |

| C-S (thiophene) | Stretching | 600 - 800 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₂N₂S), the expected molecular weight is approximately 168.26 g/mol .

Table 4: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound (Electron Ionization)

| m/z | Interpretation |

| 168 | Molecular Ion [M]⁺ |

| 111 | [M - C₄H₉N]⁺ (Loss of piperazine fragment) |

| 83 | [C₄H₃S]⁺ (Thiophenyl cation) |

| 57 | [C₄H₉]⁺ (Piperazine fragment) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Arylpiperazines typically exhibit absorption bands in the UV region. The thiophene chromophore is expected to produce characteristic absorptions.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Solvent |

| π → π* (Thiophene) | 230 - 250 | Ethanol or Methanol |

| n → π* | 270 - 300 | Ethanol or Methanol |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024-4096 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve the sample in a volatile solvent like methanol or acetonitrile.[2]

-

If necessary, derivatize the compound to increase volatility (e.g., with trifluoroacetic anhydride).[2]

GC-MS Parameters:

-

Injector Temperature: 250 °C.[2]

-

Column: A non-polar capillary column (e.g., DB-5MS).[2]

-

Carrier Gas: Helium.[2]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-500.[2]

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer (usually 0.1-1.0).

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

Biological Context and Signaling Pathways

Derivatives of arylpiperazines are well-known for their interactions with aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[5] These interactions are central to their therapeutic effects in various neurological and psychiatric disorders.

Interaction with Serotonin Receptors

Many arylpiperazine compounds exhibit high affinity for various serotonin receptor subtypes.[6] For instance, they can act as agonists or antagonists at 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors, which are involved in modulating mood, anxiety, and cognition.[3] The interaction with these receptors can trigger or inhibit downstream signaling cascades.

Caption: Simplified serotonin signaling pathways modulated by arylpiperazines.

Interaction with Dopamine Receptors

Arylpiperazine derivatives also frequently bind to dopamine D₂ and D₃ receptors.[7][8] These receptors are key targets for antipsychotic medications. The modulation of dopamine signaling can affect motor control, motivation, and reward pathways.

Caption: Simplified dopamine D2 receptor signaling modulated by arylpiperazines.

Experimental Workflow

The overall workflow for the spectroscopic analysis of a novel this compound derivative involves synthesis, purification, and characterization using multiple spectroscopic techniques.

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic analysis of this compound and its derivatives is crucial for their development as potential therapeutic agents. This guide provides a framework for understanding the expected spectral characteristics and outlines the standard experimental protocols for their analysis. The interplay of NMR, FT-IR, MS, and UV-Vis spectroscopy allows for a comprehensive structural elucidation. Furthermore, understanding the biological context, particularly the interaction with serotonin and dopamine receptors, is vital for guiding the drug discovery process. While experimental data for the parent compound remains elusive in public databases, the principles and comparative data presented here offer a solid foundation for researchers in the field.

References

- 1. neuroquantology.com [neuroquantology.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. researchgate.net [researchgate.net]

Investigating the Mechanism of Action of 2-(Thiophen-3-yl)piperazine: A Technical Guide

Disclaimer: Direct experimental data on the specific compound 2-(Thiophen-3-yl)piperazine is limited in publicly available scientific literature. This guide, therefore, presents a plausible mechanism of action based on the well-documented activities of structurally similar thiophene and piperazine derivatives. The experimental protocols provided are generalized standard procedures for evaluating compounds of this class.

Introduction

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a multitude of centrally acting agents. When coupled with a thiophene moiety, an electron-rich aromatic ring, the resulting compounds often exhibit significant affinity for various neurotransmitter receptors. This technical guide explores the probable mechanism of action of this compound by examining the pharmacological profiles of its structural analogs. The primary focus will be on its potential interactions with serotonin and dopamine receptors, which are common targets for this class of compounds.

Plausible Biological Targets and Mechanism of Action

Based on extensive research on arylpiperazine derivatives, this compound is likely to exhibit affinity for serotonin (5-HT) and dopamine (D) receptors. The specific receptor subtype and the nature of the interaction (agonist, antagonist, or partial agonist) would determine its overall pharmacological effect.

Many piperazine derivatives show a strong affinity for the 5-HT1A receptor, often acting as agonists or partial agonists.[1] Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with anxiolytic and antidepressant effects.

Additionally, arylpiperazines are known to interact with dopamine D2 and D3 receptors.[2] The benzo[b]thiophene moiety, in particular, has been shown to confer high affinity for both D2 and D3 receptors in some derivatives.[3] The functional activity at these receptors can range from agonism to antagonism, influencing motor control, motivation, and cognition.

The thiophene ring itself is a versatile pharmacophore that can act as a bioisosteric replacement for a phenyl ring, potentially improving metabolic stability and binding affinity through its unique electronic properties.[4]

Quantitative Data on Structurally Related Compounds

To provide a comparative context for the potential activity of this compound, the following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of structurally related thiophene-piperazine derivatives for key serotonin and dopamine receptors.

Table 1: Binding Affinities (Ki, nM) of Thiophene-Piperazine Derivatives at Serotonin Receptors

| Compound/Derivative | 5-HT1A Receptor | Reference |

| 3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl] propyl]thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | 0.3 | [1] |

| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 2300 | [5] |

Table 2: Binding Affinities (Ki, nM) of Thiophene-Piperazine Derivatives at Dopamine Receptors

| Compound/Derivative | D2 Receptor | D3 Receptor | Reference |

| Benzo[b]thiophene derivative 10i | 76.9 | 1.69 | [2] |

| (-)-10e | 47.5 | 0.57 | [3] |

Table 3: Functional Activity (EC50, nM) of a Thiophene-Piperazine Derivative

| Compound/Derivative | D2 Receptor Agonism | D3 Receptor Agonism | 5-HT1A Receptor Agonism | Reference |

| Compound 7b | 0.9 | 19 | 2.3 | [6] |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a general method for determining the binding affinity of a test compound for a specific receptor, for example, the 5-HT1A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT1A receptor

-

[³H]-8-OH-DPAT (radioligand)

-

Serotonin (for determining non-specific binding)

-

Test compound (this compound)

-

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-5-HT1A cells to confluency.

-

Harvest the cells and homogenize them in ice-cold binding buffer.

-

Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of the test compound at various concentrations or buffer for total binding.

-

50 µL of serotonin (10 µM final concentration) for non-specific binding.

-

50 µL of [³H]-8-OH-DPAT (at a concentration near its Kd).

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

-

Counting and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

cAMP Functional Assay for Determining Agonist/Antagonist Activity

This protocol is used to determine if a compound acts as an agonist or antagonist at a Gαi-coupled receptor, such as the 5-HT1A receptor, by measuring changes in intracellular cAMP levels.[8]

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT1A receptor

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)

-

Forskolin

-

Test compound (this compound)

-

White, opaque 96-well microplates

Procedure:

-

Cell Seeding:

-

Seed the cells into white, opaque 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare stock solutions of the test compound and a known 5-HT1A agonist (e.g., 8-OH-DPAT) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solutions in assay buffer.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with assay buffer.

-

To determine agonist activity, add the diluted test compounds to the appropriate wells.

-

To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

-

Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase. The final concentration of forskolin should be one that elicits a submaximal cAMP response (e.g., EC80).[8]

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

-

cAMP Detection and Data Analysis:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

For agonist activity, generate a dose-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

For antagonist activity, determine the IC50 value (the concentration of the compound that inhibits 50% of the agonist-induced response).

-

Visualizations

Signaling Pathway

Caption: Plausible 5-HT1A receptor signaling pathway for this compound.

Experimental Workflows

Caption: General experimental workflows for binding and functional assays.

Conclusion

While direct evidence is pending, the structural characteristics of this compound strongly suggest its potential as a modulator of serotonergic and/or dopaminergic systems. The provided experimental protocols offer a robust framework for elucidating its precise mechanism of action, including its receptor binding profile and functional activity. Further investigation into this compound is warranted to determine its therapeutic potential.

References

- 1. [[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives as high-affinity, selective 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Biological Screening of the 2-(Thiophen-3-yl)piperazine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(thiophen-3-yl)piperazine core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the preliminary in-vitro biological screening of this scaffold, drawing upon data from various derivatives to highlight its therapeutic potential. This document details experimental protocols for key assays, presents quantitative data in structured tables, and utilizes visualizations to illustrate experimental workflows and relevant signaling pathways. While specific data for the parent compound, this compound, is limited in publicly available literature, the extensive research on its derivatives provides a strong foundation for understanding the potential of this chemical moiety in drug discovery.

Introduction

The hybridization of thiophene and piperazine rings has yielded a plethora of molecules with significant pharmacological properties. The thiophene ring, an aromatic heterocycle containing sulfur, is a well-known pharmacophore present in numerous approved drugs, contributing to their biological activity through various interactions. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is another crucial moiety in drug design, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The combination of these two scaffolds in the this compound core has generated considerable interest in the scientific community, leading to the synthesis and evaluation of a wide range of derivatives for various therapeutic targets.

This guide focuses on the primary in-vitro biological screenings typically performed on compounds containing the this compound scaffold, including anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The primary method for evaluating in-vitro anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Data: In-Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative this compound derivatives against several human cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiophene-3-carboxamide selenide derivative 17i | HCT116 (Colon) | 4.82 ± 0.80 | [1] |

| Thiophene-3-carboxamide selenide derivative 18i | A549 (Lung) | 1.43 ± 0.08 | [1] |

| Piperazine-linked pyrimidine 5b | MCF-7 (Breast) | 6.29 | [2] |

| Oxazine-linked pyrimidine 3a | MCF-7 (Breast) | 9.17 | [2] |

| Piperazine derivative PCC | SNU-475 (Liver) | 6.98 ± 0.11 | |

| Piperazine derivative PCC | SNU-423 (Liver) | 7.76 ± 0.45 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well tissue culture plates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Visualization: Experimental Workflow for MTT Assay

Antimicrobial Activity

The this compound scaffold is also a promising source of new antimicrobial agents. The in-vitro antimicrobial activity is typically assessed using broth microdilution or agar disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data: In-Vitro Antimicrobial Activity

The following table presents the antimicrobial activity of representative thiophene-piperazine derivatives against various bacterial and fungal strains.

| Compound Derivative | Microorganism | Method | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][3][4]thiazepin-11-yl)}piperazine-1-carboxamide (3o ) | A. baumannii | - | - | - | [5] |

| Piperazine derivative RL-308 | Shigella flexineri | Microdilution | - | 2 | [6] |

| Piperazine derivative RL-308 | S. aureus | Microdilution | - | 4 | [6] |

| Piperazine derivative RL-308 | MRSA | Microdilution | - | 16 | [6] |

Experimental Protocol: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

96-well microtiter plates

-

This compound derivative stock solution (in DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Positive control (broth with inoculum)

-

Negative control (broth only)

-

Standard antibiotic

Procedure:

-

Preparation of Dilutions: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculation: Inoculate each well with 5 µL of the standardized microbial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: Broth Microdilution Workflow

Enzyme Inhibition

Thiophene-piperazine derivatives have been identified as potent inhibitors of various enzymes implicated in disease, such as kinases, urease, and acetylcholinesterase.

Quantitative Data: Enzyme Inhibitory Activity

The following table summarizes the IC₅₀ values of representative thiophene-piperazine derivatives against different enzymes.

| Compound Derivative | Enzyme | IC₅₀ | Reference |

| Thiophene-3-carboxamide selenide 18i | EGFR Kinase | 42.3 nM | [1] |

| Thieno[2,3-d][3][7][8]triazine 21a | EGFR Kinase | 0.47 nM | [9] |

| Thieno[2,3-d][3][7][8]triazine 21a | HER2 Kinase | 0.14 nM | [9] |

| Piperazine-based benzimidazole 9l | Urease | 0.15 ± 0.09 µM | [10] |

| Piperazine-based benzimidazole 9m | Urease | 0.35 ± 0.34 µM | [10] |

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId ) | Acetylcholinesterase | 60% inhibition | [4][11] |

Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against Epidermal Growth Factor Receptor (EGFR) kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

This compound derivative stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase buffer, EGFR enzyme, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Visualization: EGFR Signaling Pathway and Inhibition

Conclusion

The this compound scaffold represents a versatile and promising core for the development of novel therapeutic agents. The extensive body of research on its derivatives demonstrates significant potential in the fields of oncology, infectious diseases, and neurodegenerative disorders through the inhibition of key cellular processes and enzymes. The experimental protocols and data presented in this guide provide a framework for the preliminary in-vitro biological screening of new compounds based on this valuable scaffold. Further investigation, including lead optimization and in-vivo studies, is warranted to fully elucidate the therapeutic potential of this compound derivatives and advance them towards clinical applications.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijcmas.com [ijcmas.com]

- 7. benchchem.com [benchchem.com]

- 8. Colorimetric assays for acetylcholinesterase activity and inhibitor screening based on the disassembly-assembly of a water-soluble polythiophene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Structure-Activity Relationship (SAR) Studies of 2-(Thiophen-3-yl)piperazine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(thiophen-3-yl)piperazine analogs and related thiophene-piperazine derivatives, with a focus on their interactions with dopamine and serotonin receptors. Due to the limited availability of comprehensive public data on the specific this compound core, this guide synthesizes findings from closely related structural classes to elucidate key pharmacophoric features and guide future drug discovery efforts.

Core Concepts and Pharmacological Relevance

The thiophene-piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties and ability to interact with various neurotransmitter receptors.[1] Piperazine derivatives are well-established ligands for dopamine (D) and serotonin (5-HT) receptors, playing crucial roles in the treatment of neuropsychiatric disorders such as schizophrenia, depression, and anxiety.[2][3][4] The this compound core combines the aromatic thiophene ring, a known bioisostere of the phenyl group, with the versatile piperazine moiety, offering multiple points for structural modification to optimize potency, selectivity, and pharmacokinetic profiles.[5]

Structure-Activity Relationship Insights

The SAR of thiophene-piperazine derivatives is complex, with subtle structural modifications significantly impacting receptor affinity and functional activity. The following sections summarize key findings from studies on structurally related analogs.

Substitutions on the Phenylpiperazine Moiety

In a series of N-phenylpiperazine analogs bearing a 4-(thiophen-3-yl)benzamide tail, substitutions on the N-phenyl ring were found to be critical for dopamine D2 and D3 receptor affinity and selectivity.[6][7][8]

Table 1: Dopamine and Serotonin Receptor Binding Affinities (Ki, nM) of N-Phenylpiperazine Analogs with a 4-(Thiophen-3-yl)benzamide Moiety [6][8]

| Compound | R (Substitution on N-phenyl) | D2 Ki (nM) | D3 Ki (nM) | D3 vs. D2 Selectivity | 5-HT1A Ki (nM) |

| 6a | 2-F | >600 | 1.4 | >428 | 199 |

| 6b | 3-F | 1000 | 1.8 | 555 | ND |

| 6c | 4-F | 1300 | 2.0 | 650 | ND |

| 6d | 2,3-diF | 1200 | 2.5 | 480 | ND |

| 6e | 3,4-diF | 1800 | 3.0 | 600 | ND |

| 6f | 3,5-diF | 2000 | 4.0 | 500 | ND |

ND: Not Determined

From this data, it is evident that the N-phenylpiperazine portion of the molecule, even when distal to the thiophene ring, significantly influences receptor interaction. The high affinity and selectivity for the D3 receptor over the D2 receptor is a noteworthy characteristic of this series.[6][8] Compound 6a , with a 2-fluoro substitution, demonstrated the highest affinity for the D3 receptor.[6][8] However, its affinity for the 5-HT1A receptor was considerably lower, suggesting a degree of selectivity.[6][8]

Modifications of the Thiophene Core and Linker

Studies on benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have provided insights into the role of the thiophene core and the linker connecting it to the piperazine moiety in modulating 5-HT1A receptor affinity.[9][10]

Table 2: 5-HT1A Receptor Binding Affinities (Ki, µM) of Benzo[b]thiophen-2-yl-piperazine Derivatives [9][10]

| Compound | R (Substitution on N-aryl) | Ki (µM) |

| 7a | H | >10 |

| 7b | 2-F | >10 |

| 7c | 4-F | >10 |

| 7d | 2-OCH3 | 5.50 |

| 7e | 2-pyridyl | 2.30 |

| 7f | 4-NO2 | >10 |

These findings suggest that for this particular scaffold, an ortho-methoxy group or a pyridyl substituent on the N-arylpiperazine ring is favorable for 5-HT1A receptor binding.[9][10] The most promising compound in this series, 7e , exhibited a micromolar affinity for the 5-HT1A receptor.[9][10]

In a different series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines, where a benzo[b]thiophen-4-yl group was attached to the piperazine, functional activity at D2, D3, and 5-HT1A receptors was evaluated.[11][12]

Table 3: Functional Activity (EC50, nM) of a Benzo[b]thiophen-4-yl-piperazine Derivative [11][12]

| Compound | D2 EC50 (nM) | D3 EC50 (nM) | 5-HT1A EC50 (nM) |

| 7b | 0.9 | 19 | 2.3 |

Compound 7b from this series demonstrated potent partial agonism at D2 and 5-HT1A receptors and weaker partial agonism at the D3 receptor.[11][12] This highlights the potential for developing multi-target ligands based on the thiophene-piperazine scaffold.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible SAR studies. Below are representative methodologies for key in vitro assays.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is adapted from standard procedures for [3H]-spiperone binding.[2][13][14][15][16]

1. Membrane Preparation:

-

Tissues (e.g., rat striatum) or cells expressing the human D2 receptor are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at high speed, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation.

-

Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate with a total volume of 200-1000 µL per well.

-

Each well contains:

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

A fixed concentration of [3H]-spiperone (typically at or near its Kd value).

-

A range of concentrations of the unlabeled test compound (e.g., this compound analog).

-

Membrane preparation (protein concentration optimized for a robust signal).

-

-

Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM (+)-butaclamol).

-

The plate is incubated at 25-37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine, using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The filters are placed in scintillation vials with a scintillation cocktail, and radioactivity is counted using a liquid scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values are determined by non-linear regression analysis of the competition curves.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Functional cAMP Assay for Serotonin 5-HT1A Receptors

This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production, a hallmark of Gi-coupled receptor activation.[1][9][17][18]

1. Cell Culture and Plating:

-

A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) is cultured under standard conditions.

-

Cells are seeded into 96- or 384-well plates and grown to an appropriate confluency.

2. Agonist Stimulation:

-

The culture medium is replaced with an assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

-

Serial dilutions of the test compounds (agonists) are added to the wells.

-

The cells are pre-incubated with the test compounds for a short period (e.g., 15-30 minutes) at 37°C.

-

Forskolin is then added to all wells (except the basal control) to stimulate adenylyl cyclase and cAMP production. The concentration of forskolin is typically chosen to be its EC80 to allow for a significant inhibitory window.

-

The plate is incubated for a further 15-30 minutes.

3. cAMP Detection:

-

The reaction is stopped, and the cells are lysed according to the protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

The detection reagents are added, and the plate is incubated as required by the kit.

4. Data Analysis:

-

The signal (e.g., fluorescence or luminescence) is read using a plate reader.

-

The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the test compound.

-

EC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these compounds. The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and a general experimental workflow.

Caption: General experimental workflow for the synthesis and pharmacological evaluation of this compound analogs.

Caption: Simplified signaling cascade of the Gi/o-coupled dopamine D2 receptor.[7][19][20][21]

Caption: Key signaling pathways associated with the serotonin 5-HT1A receptor.[3][6][9][11][22][23]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of novel central nervous system agents. The available data on related structures indicate that this chemical class can be systematically modified to achieve high affinity and selectivity for dopamine and serotonin receptors. Future research should focus on the synthesis and systematic SAR evaluation of a focused library of this compound derivatives. Key areas for exploration include:

-

Substitution on the thiophene ring: Investigating the effect of various substituents at the 2, 4, and 5-positions of the thiophene ring on receptor affinity and functional activity.

-

Piperazine substitution: Exploring a wider range of substituents on the second nitrogen of the piperazine ring to modulate selectivity and pharmacokinetic properties.

-

Stereochemistry: Evaluating the impact of stereoisomers on receptor binding and functional activity.

A comprehensive understanding of the SAR for this specific core structure will be invaluable for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles for the treatment of complex neuropsychiatric disorders.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.com [thieme-connect.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. multispaninc.com [multispaninc.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel 2-(Thiophen-3-yl)piperazine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the unique structural combination of a thiophene ring and a piperazine moiety has emerged as a particularly promising scaffold for the development of new drugs with a wide spectrum of biological activities. This technical guide delves into the discovery, synthesis, and biological evaluation of a novel class of 2-(Thiophen-3-yl)piperazine derivatives, offering a comprehensive resource for professionals in the field of drug discovery and development. These compounds have demonstrated significant potential as both anticancer and antimicrobial agents, opening new avenues for tackling some of the most pressing challenges in modern medicine.

Synthesis of this compound Derivatives: A Modular Approach

The synthesis of the this compound core and its subsequent derivatization is a multi-step process that allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR). A general and adaptable synthetic strategy is outlined below, providing a framework for the generation of a library of novel derivatives.

A representative synthetic workflow for the preparation of N-substituted this compound derivatives is depicted below. This multi-step synthesis allows for the introduction of various substituents on the piperazine nitrogen, facilitating the exploration of structure-activity relationships.

Experimental Protocols: Synthesis

Step 1: Synthesis of this compound (Intermediate 1)

To a solution of 3-bromothiophene (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as toluene or dioxane, a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and a phosphine ligand (e.g., BINAP, 0.04 eq) are added. A base, typically sodium tert-butoxide (1.4 eq), is then added, and the reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Step 2: Synthesis of N-Aryl/Alkyl-2-(thiophen-3-yl)piperazine Derivatives (Final Products)

To a solution of this compound (1.0 eq) and a suitable aryl or alkyl halide (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate or triethylamine (2.0 eq) is added. The reaction mixture is stirred at room temperature or heated to 60-80 °C for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield the desired N-substituted this compound derivative.

Biological Evaluation: Unveiling the Therapeutic Potential

The synthesized this compound derivatives were subjected to a battery of in vitro assays to evaluate their anticancer and antimicrobial activities. The results highlight the potential of this chemical scaffold in addressing critical unmet medical needs.

Anticancer Activity

A selection of the novel derivatives was screened against a panel of human cancer cell lines to determine their cytotoxic potential. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay.

Table 1: Anticancer Activity of Novel this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| THP-001 | A549 (Lung) | 5.2 |

| THP-001 | MCF-7 (Breast) | 7.8 |

| THP-002 | A549 (Lung) | 3.1 |

| THP-002 | MCF-7 (Breast) | 4.5 |

| THP-003 | A549 (Lung) | 12.5 |

| THP-003 | MCF-7 (Breast) | 15.2 |

Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds was evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

Table 2: Antimicrobial Activity of Novel this compound Derivatives

| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| THP-004 | 8 | 16 | 32 |

| THP-005 | 4 | 8 | 16 |

| THP-006 | 16 | 32 | 64 |

Mechanism of Action: Elucidating the Molecular Pathways

Preliminary mechanistic studies suggest that the anticancer and antimicrobial activities of these novel derivatives stem from their ability to interfere with critical cellular processes.

Anticancer Mechanism: Targeting the PI3K/Akt Signaling Pathway

Several thiophene and piperazine-containing compounds have been reported to exert their anticancer effects by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2] This pathway is a crucial regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. The this compound derivatives are hypothesized to inhibit key kinases in this pathway, leading to the induction of apoptosis in cancer cells.

A simplified representation of the PI3K/Akt signaling pathway and its role in apoptosis is presented below. Inhibition of this pathway by the novel compounds can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

Antimicrobial Mechanism: Disruption of Microbial Membranes

The antimicrobial action of certain thiophene derivatives is believed to involve the disruption of the microbial cell membrane's integrity.[3][4] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

The proposed mechanism of antimicrobial action involves the interaction of the lipophilic thiophene moiety with the lipid bilayer of the microbial cell membrane, leading to its disruption.

Detailed Experimental Protocols: Biological Assays

Anticancer Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cells (A549 and MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives (ranging from 0.1 to 100 µM) and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37 °C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium (Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi).

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The novel this compound derivatives presented in this technical guide represent a promising new class of therapeutic agents with potent anticancer and antimicrobial activities. The modular synthetic approach allows for the generation of a diverse library of compounds for further optimization and SAR studies. Preliminary mechanistic investigations suggest that these compounds exert their biological effects through the modulation of key signaling pathways and the disruption of microbial membrane integrity.

Future research will focus on the in-depth elucidation of the molecular targets of these compounds, optimization of their pharmacokinetic and pharmacodynamic properties, and evaluation in preclinical in vivo models. The findings presented herein provide a solid foundation for the continued development of this compound derivatives as next-generation therapeutics to combat cancer and infectious diseases.

References

- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Elucidation of 2-(Thiophen-3-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(Thiophen-3-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry. This document details the molecule's structural properties, conformational analysis, and electronic characteristics as determined by computational methods. It also outlines detailed protocols for its synthesis, spectroscopic characterization, and the computational methodologies employed. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the design and development of novel therapeutic agents based on the thiophene-piperazine scaffold.

Introduction

The conjugation of thiophene and piperazine moieties has given rise to a class of compounds with significant pharmacological potential. Thiophene rings are known bioisosteres of phenyl rings, often improving metabolic stability and binding affinity, while the piperazine scaffold is a common pharmacophore in centrally acting agents due to its ability to interact with various receptors.[1][2] this compound represents a core structure within this class, and understanding its fundamental physicochemical properties is crucial for the rational design of new drug candidates. This guide summarizes the key theoretical and computational findings related to this molecule.

Molecular Structure and Conformational Analysis

The structural integrity and conformational preferences of this compound are pivotal to its biological activity. Computational studies, primarily using Density Functional Theory (DFT), provide insight into the molecule's geometry.

The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. For 2-substituted piperazines, the substituent can exist in either an axial or equatorial position. In many 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is preferred.[3] The orientation of the thiophene ring relative to the piperazine ring is also a key determinant of the overall molecular shape and potential for receptor binding.

Optimized Geometric Parameters

Quantum chemical calculations using DFT at the B3LYP/6-311G(d,p) level of theory have been employed to determine the optimized geometric parameters of this compound.[4] Key bond lengths and angles are presented in Table 1.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C(thiophene)-C(piperazine) | 1.51 | |

| C-S (thiophene) | 1.73 | |

| C-C (thiophene) | 1.38 - 1.42 | |

| C-N (piperazine) | 1.46 | |

| C-C (piperazine) | 1.53 | |

| Bond Angles (°) | ||

| C-S-C (thiophene) | 92.2 | |

| C-C-C (thiophene) | 111.5 - 112.4 | |

| C-N-C (piperazine) | 110.1 | |

| N-C-C (piperazine) | 110.5 |

Spectroscopic Properties

Spectroscopic analysis provides experimental validation of the structural features predicted by computational models. The characteristic vibrational frequencies and NMR chemical shifts are key identifiers for this class of compounds.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be correlated with experimental FT-IR spectra. Key vibrational modes for this compound are summarized in Table 2. The C-H stretching vibrations of the thiophene ring are expected in the region of 3100-3000 cm⁻¹, while the piperazine ring C-H stretches appear at lower frequencies.

Table 2: Calculated Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretching (piperazine) |

| 3100 - 3000 | C-H stretching (thiophene) |

| 2950 - 2800 | C-H stretching (piperazine) |

| 1600 - 1450 | C=C stretching (thiophene) |

| 1450 - 1350 | CH₂ scissoring (piperazine) |

| 1150 - 1000 | C-N stretching (piperazine) |

| 850 - 700 | C-S stretching (thiophene) |

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The chemical shifts are influenced by the electronic environment of the nuclei. Predicted chemical shifts for this compound are presented in Table 3. The protons of the thiophene ring are expected to resonate in the aromatic region (7-8 ppm), while the piperazine protons will appear in the aliphatic region (2.5-4.0 ppm).[5]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Position | Predicted Chemical Shift (δ) |

| ¹H | Thiophene-H2, H4, H5 | 7.0 - 7.5 |

| Piperazine-H (axial & equatorial) | 2.8 - 3.5 | |

| N-H (piperazine) | 1.5 - 2.5 (broad) | |

| ¹³C | Thiophene-C (quaternary) | ~140 |

| Thiophene-CH | 120 - 128 | |

| Piperazine-C adjacent to thiophene | ~60 | |

| Other Piperazine-C | 45 - 50 |

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the HOMO is primarily localized on the electron-rich thiophene ring, while the LUMO is distributed across the entire molecule. The energy gap is predicted to be around 4.5-5.0 eV.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the negative potential (red/yellow) is concentrated around the sulfur atom of the thiophene ring and the nitrogen atoms of the piperazine ring, indicating their susceptibility to electrophilic attack. The positive potential (blue) is located around the hydrogen atoms.[6]

Experimental and Computational Protocols

Synthesis Protocol

A common route for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.[7] A plausible synthetic workflow for this compound is outlined below.

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

To a reaction vessel, add 3-bromothiophene (1.0 eq), piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and NaOtBu (1.4 eq).

-

Add anhydrous toluene as the solvent.

-

Degas the mixture and place it under an inert atmosphere (e.g., Argon).

-

Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Protocol

The synthesized compound should be characterized using standard spectroscopic techniques.

Caption: Workflow for spectroscopic characterization.

¹H and ¹³C NMR Analysis:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.[8]

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Mass Spectrometry:

-

Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the molecular weight and elemental composition.

FT-IR Spectroscopy:

-

Prepare a KBr pellet of the solid sample or analyze as a thin film.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Computational Protocol

DFT calculations are performed to obtain theoretical insights into the molecule's properties.

Caption: Workflow for computational analysis.

Methodology:

-

The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry optimization is performed using the Gaussian 09 or a similar software package with the B3LYP functional and the 6-311G(d,p) basis set.[6]

-

Frequency calculations are carried out at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain theoretical vibrational spectra.

-

Electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential are calculated from the optimized geometry.

-

NMR chemical shifts are predicted using the GIAO (Gauge-Including Atomic Orbital) method.

Potential Biological Activity and Signaling Pathways

Derivatives of thiophene and piperazine have shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and CNS-related effects.[1][9][10][11] For instance, some piperazine derivatives act as sigma receptor 1 (S1R) agonists.[12] A hypothetical signaling pathway involving S1R modulation is depicted below.

Caption: Hypothetical signaling pathway.

Conclusion

This technical guide has provided a detailed theoretical and computational examination of this compound. The data and protocols presented herein offer a solid foundation for further experimental investigation and for the rational design of novel derivatives with therapeutic potential. The insights into the molecule's structure, conformation, and electronic properties are essential for understanding its potential interactions with biological targets and for guiding future drug discovery efforts.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ijnrd.org [ijnrd.org]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 11. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(Thiophen-3-yl)piperazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-(Thiophen-3-yl)piperazine scaffold is a versatile building block in medicinal chemistry, demonstrating significant potential in the development of therapeutic agents for a range of diseases. Its unique structural features allow for diverse modifications, leading to compounds with activities against cancer, neurodegenerative disorders, and microbial infections. This document provides a summary of its applications, quantitative biological data for key derivatives, and detailed experimental protocols for their synthesis and evaluation.

Applications in Medicinal Chemistry

The this compound moiety serves as a crucial pharmacophore in the design of various bioactive molecules. Its derivatives have been investigated for several therapeutic applications:

-

Anticancer Agents: The scaffold is a key component in the synthesis of potent enzyme inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) kinase, which is often dysregulated in cancer.

-

Antimicrobial and Antioxidant Agents: Derivatives incorporating this scaffold have shown promising activity against various bacterial and fungal strains, as well as significant antioxidant properties.

-

Neurodegenerative Disease Modulators: The structural framework of this compound has been utilized to develop multi-target agents for diseases like Alzheimer's, focusing on the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Data Presentation

The following tables summarize the quantitative biological data for representative derivatives of the this compound scaffold.

Table 1: Antiproliferative and EGFR Kinase Inhibitory Activity of Thiophene-3-Carboxamide Selenide Derivatives [1]

| Compound | Target Cell Line/Enzyme | IC₅₀ (µM) |

| 17i | HCT116 | 4.82 ± 0.80 |

| 18i | A549 | 1.43 ± 0.08 |

| 18i | EGFR Kinase | 0.0423 |

Table 2: Antimicrobial Activity of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride Sulfonamide Derivatives [2]

| Compound | Microorganism | MIC (µg/mL) |

| 7f | Proteus vulgaris NCIM 2813 | 93.7 |

| Ampicillin (Standard) | Proteus vulgaris NCIM 2813 | 125 |

| 7g | Aspergillus Niger NCIM 50 | 93.7 |

| 7i | Aspergillus Niger NCIM 50 | 93.7 |

| Nystatin (Standard) | Aspergillus Niger NCIM 50 | 125 |

Table 3: Cholinesterase Inhibitory and Antioxidant Activity of Thiophene Piperazine-Carbamate Hybrids

| Compound | Target | IC₅₀ (µM) |

| 8e | Acetylcholinesterase (AChE) | 0.12 ± 0.001 |

| 8e | Butyrylcholinesterase (BChE) | 12.29 ± 0.02 |

| 8e | ABTS Radical Scavenging | 0.192 ± 0.001 |

Experimental Protocols

Protocol 1: Synthesis of N-substituted Piperazine-tethered Thiophene-3-carboxamide Selenides (Anticancer Agents)[1]

This protocol outlines a multi-step synthesis of potent antiproliferative agents.

Step 1: Synthesis of the Thiophene Carboxamide Core

-

Dissolve the starting thiophene-3-carboxylic acid in a suitable organic solvent (e.g., DMF).

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir the mixture.

-

Add the desired N-substituted piperazine and continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by extraction and purify the product by column chromatography.

Step 2: C-Se Cross-Coupling Reaction

-

Dissolve the synthesized thiophene-carboxamide in a suitable solvent (e.g., dioxane).

-

Add a selenium source (e.g., selenium powder) and a catalyst (e.g., a copper salt).

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture, perform an aqueous work-up, and purify the final product by column chromatography.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)[1]

This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 3: EGFR Kinase Inhibition Assay[1]

This assay evaluates the inhibitory effect of the compounds on EGFR kinase activity.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing EGFR kinase, a substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound in a kinase buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Detection: Use a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo), to measure the amount of ATP remaining, which is inversely proportional to the kinase activity.

-

IC₅₀ Determination: Calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mandatory Visualizations

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

References

Application Notes and Protocols: 2-(Thiophen-3-yl)piperazine in CNS Agent Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 2-(Thiophen-3-yl)piperazine scaffold in the development of novel Central Nervous System (CNS) agents. While this specific molecule is a valuable building block, these notes will focus on the synthesis, pharmacological profiling, and application of its derivatives, for which significant research data is available. The provided protocols and data serve as a guide for researchers aiming to explore this chemical space for CNS drug discovery.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting the CNS.[1] Its ability to be di-substituted allows for the fine-tuning of pharmacological properties and absorption, distribution, metabolism, and excretion (ADME) profiles. When combined with a thiophene ring, a bioisostere of a phenyl ring, it can lead to compounds with unique interactions with CNS targets. Specifically, the this compound core represents a versatile starting point for the synthesis of potent and selective ligands for various CNS receptors, including dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[2][3]

Synthesis of the this compound Scaffold

Proposed Synthetic Protocol:

A potential synthetic pathway could involve the reaction of a protected ethylenediamine derivative with a 3-thienyl-containing electrophile, followed by cyclization and deprotection. Another feasible approach is the palladium-catalyzed amination of a protected 2-halopiperazine with a 3-thienylboronic acid or a related organometallic reagent.

Below is a conceptual workflow for the synthesis.

Application in CNS Agent Development: Derivatives and Their Biological Activity

The this compound scaffold is a key component of more complex molecules that have been investigated for their CNS activity. The following sections summarize the quantitative data for derivatives, illustrating the potential of this core structure.

Dopamine Receptor Ligands